クロマノール 293B
概要
科学的研究の応用
Chromanol 293B has a wide range of scientific research applications:
Cardiovascular Research: Used to study the role of potassium channels in cardiac repolarization and arrhythmias.
Pharmacology: Investigated for its potential as an antiarrhythmic agent.
Cell Physiology: Employed in patch-clamp electrophysiology studies to understand ion channel behavior in cardiomyocytes.
Endocrinology: Studied for its effects on glucose-stimulated insulin secretion in pancreatic cells.
作用機序
クロマノール 293Bは、心臓細胞における遅延整流カリウム電流(I_Ks)の遅い成分を選択的に遮断することで効果を発揮します . この阻害は、活動電位持続時間を延長し、不整脈の予防に役立ちます . この化合物は、特にKvLQT1などのカリウムチャネルタンパク質と相互作用し、その活性を調節し、心臓の再分極に影響を与えます .
類似の化合物との比較
類似の化合物
クロマカリム: カリウムチャネルオープナーとして作用する別のクロマノール型化合物.
ドフェチリド: 遅延整流カリウム電流(I_Kr)の急速な成分の選択的阻害剤.
独自性
This compoundは、遅延整流カリウム電流(I_Ks)の遅い成分の選択的阻害において独自です。一方、ドフェチリドなどの他の化合物は、カリウム電流の異なる成分を標的としています . この特異性は、this compoundを、I_Ksの生理的役割とその抗不整脈薬としての可能性を研究するための貴重なツールにします .
生化学分析
Biochemical Properties
Chromanol 293B plays a significant role in biochemical reactions by selectively inhibiting the slow component of the delayed rectifier potassium current (I_Ks). This current is crucial for the repolarization phase of the cardiac action potential. Chromanol 293B interacts with several biomolecules, including the potassium channel subunits KCNQ1 and KCNE1, which form the I_Ks channel. The compound binds to these subunits, thereby inhibiting the flow of potassium ions through the channel. This inhibition leads to prolonged action potential duration and altered cardiac repolarization .
Cellular Effects
Chromanol 293B exerts various effects on different types of cells and cellular processes. In cardiac myocytes, the compound prolongs the action potential duration by inhibiting the I_Ks current. This effect can influence cell signaling pathways, gene expression, and cellular metabolism. Chromanol 293B has also been shown to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride current, which is involved in ion transport and cellular homeostasis. The inhibition of CFTR by Chromanol 293B can affect cellular processes such as fluid secretion and ion balance .
Molecular Mechanism
The molecular mechanism of action of Chromanol 293B involves its binding to the potassium channel subunits KCNQ1 and KCNE1. By binding to these subunits, Chromanol 293B inhibits the I_Ks current, leading to prolonged action potential duration. Additionally, Chromanol 293B inhibits the CFTR chloride current by interacting with the CFTR protein. This interaction is thought to depend on the phosphorylation state of the CFTR protein, suggesting a complex regulatory mechanism. The inhibition of these ion channels by Chromanol 293B can lead to changes in cellular ion homeostasis and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chromanol 293B can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Chromanol 293B can maintain its inhibitory effects on the I_Ks current and CFTR chloride current over extended periods. The compound’s efficacy may decrease over time due to degradation or changes in cellular conditions. Long-term exposure to Chromanol 293B can lead to sustained alterations in cellular ion homeostasis and signaling pathways .
Dosage Effects in Animal Models
The effects of Chromanol 293B vary with different dosages in animal models. At low doses, the compound selectively inhibits the I_Ks current, leading to prolonged action potential duration without significant adverse effects. At higher doses, Chromanol 293B can inhibit other ion channels, such as the CFTR chloride current, leading to potential toxic or adverse effects. Studies in animal models have shown that high doses of Chromanol 293B can cause arrhythmias and other cardiovascular complications, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Chromanol 293B is involved in several metabolic pathways, primarily through its interactions with ion channels and transporters. The compound inhibits the I_Ks current by binding to the potassium channel subunits KCNQ1 and KCNE1. Additionally, Chromanol 293B inhibits the CFTR chloride current by interacting with the CFTR protein. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular ion homeostasis and signaling pathways .
Transport and Distribution
Chromanol 293B is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Chromanol 293B’s distribution within cells can affect its localization and accumulation, influencing its activity and function. Studies have shown that Chromanol 293B can accumulate in specific cellular compartments, such as the plasma membrane, where it exerts its inhibitory effects on ion channels .
Subcellular Localization
The subcellular localization of Chromanol 293B is primarily at the plasma membrane, where it interacts with ion channels such as the I_Ks channel and the CFTR chloride channel. The compound’s activity and function can be influenced by its localization within specific cellular compartments. Chromanol 293B may also undergo post-translational modifications that direct it to specific organelles or compartments, further influencing its effects on cellular processes .
準備方法
合成経路と反応条件
クロマノール 293Bは、ヒドロキシエチルスルホン酸とN-エチルアミノアルコールの縮合を含む多段階プロセスによって合成できます . 反応には通常、目的の生成物を得るために、制御された温度とpHレベルを含む特定の条件が必要です .
工業生産方法
This compoundの工業生産には、実験室規模の合成プロセスを拡大することが含まれます. これには、収率と純度を最大化し、副生成物を最小限に抑えるために反応条件を最適化することが含まれます . この化合物は通常粉末状で製造され、安定性を維持するために注意深い取り扱いと保管が必要です .
化学反応の分析
反応の種類
クロマノール 293Bは、シアノ基やヒドロキシ基などの官能基が存在するため、主に置換反応を起こします . 特定の条件下では、酸化反応と還元反応にも参加できます .
一般的な試薬と条件
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります. たとえば、置換反応は、さまざまなアルキル化誘導体のthis compoundを生じる可能性があります .
科学研究への応用
This compoundは、さまざまな科学研究に幅広く応用されています:
類似化合物との比較
Similar Compounds
Cromakalim: Another chromanol-type compound that acts as a potassium channel opener.
Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr).
Uniqueness
Chromanol 293B is unique in its selective inhibition of the slow component of the delayed rectifier potassium current (I_Ks), whereas other compounds like dofetilide target different components of the potassium current . This specificity makes Chromanol 293B a valuable tool for studying the physiological role of I_Ks and its potential as an antiarrhythmic agent .
特性
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-23-3 | |
Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Chromanol 293B?
A1: Chromanol 293B primarily targets the KCNQ1 potassium channel, specifically the slowly activating delayed rectifier potassium current (IKs) channels in cardiac tissue. [, , , ]
Q2: How does Chromanol 293B interact with the KCNQ1 channel?
A2: Chromanol 293B binds to the KCNQ1 channel within the inner pore vestibule. This binding site includes the lower portion of the selectivity filter and the S6 transmembrane domain. [] The binding is stabilized by hydrophobic interactions with Ile337 and Phe340 residues in the S6 transmembrane domain and electrostatic interactions between the oxygen atoms of Chromanol 293B and the innermost potassium ion within the selectivity filter. []
Q3: How does the presence of ancillary subunits affect Chromanol 293B's interaction with KCNQ1?
A3: Ancillary subunits significantly influence Chromanol 293B's potency. While KCNQ1 alone exhibits an IC50 of 65.4 ± 1.7 μM for Chromanol 293B, the presence of KCNE1 (forming the cardiac IKs channel) increases the drug's potency to 15.1 ± 3.3 μM. Interestingly, KCNE3 association with KCNQ1 further enhances the potency to 0.54 ± 0.18 μM. This highlights the significant role of ancillary subunits in shaping KCNQ1 channel pharmacology. []
Q4: Does the frequency of electrical stimulation influence Chromanol 293B's effects on KCNQ1?
A4: Yes, the frequency of electrical stimulation, particularly in the context of the KCNQ1/KCNE1 complex, affects Chromanol 293B's action. Repetitive, rapid stimulation enhances KCNQ1/KCNE1 currents in a biphasic manner, and Chromanol 293B selectively abolishes the slow component of this enhancement. This underscores the importance of considering the electrical activity patterns of the target organ when investigating KCNQ1 pharmacology. []
Q5: What is the molecular formula and weight of Chromanol 293B?
A5: The molecular formula of Chromanol 293B is C18H24N2O5S. Its molecular weight is 380.46 g/mol. []
Q6: How do structural modifications to Chromanol 293B affect its potency and selectivity?
A6: Structural modifications, particularly at the aromatic substituents, significantly impact the activity of Chromanol 293B. Alkoxy substitutions at the aromatic ring generally enhance potency. This structure-activity relationship led to the development of HMR1556, a more potent and selective Iks channel blocker derived from Chromanol 293B. [, ]
Q7: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Chromanol 293B?
A7: Limited information is available on the specific ADME properties of Chromanol 293B. Further studies are needed to fully characterize its pharmacokinetic profile.
Q8: What are the potential toxicities and safety concerns associated with Chromanol 293B?
A8: While Chromanol 293B exhibits promising antiarrhythmic properties, its potential for proarrhythmic effects, particularly torsade de pointes (TdP), requires careful consideration. The risk of TdP appears to be influenced by factors such as the presence of other drugs that prolong the QT interval, electrolyte imbalances, and underlying heart conditions. [, , , ]
Q9: Are there any known drug interactions with Chromanol 293B?
A9: The co-administration of Chromanol 293B with other drugs that prolong the QT interval, such as certain antiarrhythmics, antibiotics, and antipsychotics, could potentially increase the risk of developing TdP. [, , , ] Therefore, caution is advised when considering the use of Chromanol 293B in patients taking these medications.
Q10: What in vitro models have been used to study the effects of Chromanol 293B?
A10: Several in vitro models, including isolated cardiac myocytes from various species (guinea pigs, dogs, rabbits, and humans) and heterologous expression systems (like Xenopus oocytes and HEK293 cells), have been used to study the effects of Chromanol 293B on IKs channels and cardiac action potentials. [, , , , , , , , , ]
Q11: What in vivo models have been employed to investigate Chromanol 293B's effects?
A11: Animal models, particularly dogs and guinea pigs, have been used to study Chromanol 293B's influence on cardiac electrophysiology, particularly its effects on the QT interval and the development of arrhythmias. [, , , , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。